molecular formula C21H24ClNO3S B11416031 N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide

Cat. No.: B11416031
M. Wt: 405.9 g/mol
InChI Key: BNIGDQQHGJHVRG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is a synthetic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of the adamantane core, along with the chlorophenyl and thiophenyl groups, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the adamantane core and introduce the carboxamide group through a series of reactions, including acylation and amidation. The chlorophenyl and thiophenyl groups are then introduced via substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-(2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide
  • N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-2-thiophenyl)-1-adamantanecarboxamide

Uniqueness

N-(3-Chlorophenyl)-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-1-adamantanecarboxamide is unique due to the specific positioning of the chlorophenyl and thiophenyl groups, as well as the presence of the adamantane core. These structural features contribute to its distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H24ClNO3S

Molecular Weight

405.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C21H24ClNO3S/c22-17-2-1-3-18(9-17)23(19-4-5-27(25,26)13-19)20(24)21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,9,14-16,19H,6-8,10-13H2

InChI Key

BNIGDQQHGJHVRG-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(C4CS(=O)(=O)C=C4)C5=CC(=CC=C5)Cl

Origin of Product

United States

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